molecular formula C12H12O2 B15143566 5-Methoxy-2-methyl-Alpha-naphthol-d3

5-Methoxy-2-methyl-Alpha-naphthol-d3

Cat. No.: B15143566
M. Wt: 191.24 g/mol
InChI Key: VJSUBEOOUUUQMY-FIBGUPNXSA-N
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Description

5-Methoxy-2-methyl- is an indole derivative known for its significant role in various chemical and biological processes. Indole derivatives, including 5-Methoxy-2-methyl-, are prevalent in natural products and pharmaceuticals due to their diverse biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl- typically involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. For instance, the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux, yields the desired indole derivative .

Industrial Production Methods: Industrial production of 5-Methoxy-2-methyl- often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydrogenated derivatives, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to multiple receptors, exhibiting high affinity and specificity. For instance, it acts as an inhibitor of the chlorinating activity of myeloperoxidase, an enzyme involved in inflammatory responses . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Methoxyindole
  • 2-Methylindole
  • 5-Methoxy-2-methyltryptamine

Comparison: 5-Methoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Methoxyindole, the additional methyl group enhances its reactivity and biological activity. In contrast to 2-Methylindole, the methoxy group increases its solubility and interaction with biological targets. 5-Methoxy-2-methyltryptamine, while structurally similar, has different pharmacological effects due to the presence of the tryptamine moiety .

Properties

Molecular Formula

C12H12O2

Molecular Weight

191.24 g/mol

IUPAC Name

5-methoxy-2-(trideuteriomethyl)naphthalen-1-ol

InChI

InChI=1S/C12H12O2/c1-8-6-7-9-10(12(8)13)4-3-5-11(9)14-2/h3-7,13H,1-2H3/i1D3

InChI Key

VJSUBEOOUUUQMY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)OC)O

Origin of Product

United States

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